2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

OLEDs Hole-Transport Layer Polyurethane

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole (OXD) is a functional monomer whose reactive 4-hydroxyphenyl groups enable covalent incorporation into polymer backbones—unlike non-functional analogs such as DPO. In OLED polyurethane hole-transport layers, OXD co-monomer reduces operating voltage by 2.5 V and boosts current efficiency 2.37-fold. For bent-core liquid crystals, the 1,3,4-oxadiazole scaffold yields melting points below 100°C, outperforming 1,2,4-oxadiazole analogs (~120°C). In GSK-3β-targeted drug discovery, it serves as a validated reference standard with a docking score of -7.800 kcal/mol. Available in research quantities with scalable bulk synthesis support.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
CAS No. 10600-83-6
Cat. No. B088913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
CAS10600-83-6
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O
InChIInChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H
InChIKeyZRTGAFFKNKXSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole (CAS 10600-83-6): Core Properties and Scientific Position


2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole (CAS 10600-83-6) is a heterocyclic compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol . It is a functionalized derivative of the 1,3,4-oxadiazole class, featuring two 4-hydroxyphenyl groups at the 2- and 5-positions of the central ring . This structure positions it as a valuable monomer or building block for advanced materials, where its specific combination of a rigid, electron-accepting core and reactive phenol groups enables the synthesis of high-performance polymers, liquid crystals, and biologically active molecules [1].

Why 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole Cannot Be Interchanged with Generic Oxadiazole Analogs


Direct substitution of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole (CAS 10600-83-6) with other 1,3,4-oxadiazole derivatives, such as unfunctionalized 2,5-diphenyl-1,3,4-oxadiazole (DPO), is not scientifically valid. The presence of reactive 4-hydroxyphenyl groups is a critical structural feature that enables covalent incorporation into polymer backbones or liquid crystal structures [1]. This functionality is absent in analogs like DPO, which are used as small-molecule electron transport materials [2]. Consequently, the target compound acts as a functional monomer that imparts its electron-affine properties directly into a material's main chain, influencing bulk properties like thermal stability, solubility, and mechanical behavior, whereas its analogs would function as molecular dopants or blends, leading to fundamentally different material performance and processing characteristics [3].

Quantitative Evidence of Performance Differentiation for 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole (CAS 10600-83-6)


OLED Device Efficiency: Quantified Improvement from 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole Incorporation

Incorporation of 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole (OXD) as a co-monomer in a polyurethane (PU) hole-transport layer (OPV:OXD = 67:33) led to a significant improvement in OLED device performance compared to a control device lacking the OXD component [1].

OLEDs Hole-Transport Layer Polyurethane

Liquid Crystal Melting Point: Lower Thermal Transition in 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Bent-Core Systems

Bent-core liquid crystal molecules built on a 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole core, when modified with an oxymethylene bridge, achieve melting points below 100 °C [1]. This is notably lower than bent-core mesogens based on a 1,2,4-oxadiazole central unit, which exhibit high melting points around 120 °C [2].

Liquid Crystals Bent-Core Mesogens Thermal Properties

GSK-3β Binding Affinity: Superior Docking Score in a Direct Comparison of Derivatives

In a series of synthesized 1,3,4-oxadiazole derivatives, compound 8, which is 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole, demonstrated the highest binding affinity for the GSK-3β receptor (PDB ID: 3GB2) among the eight compounds tested [1].

GSK-3β Inhibitor Molecular Docking Antidepressant

Verified Application Scenarios for 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole (CAS 10600-83-6)


Monomer for High-Efficiency Polyurethane Hole-Transport Layers in OLEDs

Researchers aiming to enhance the performance of organic light-emitting diodes should prioritize 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole (OXD) as a co-monomer in polyurethane (PU) hole-transport layers. Its covalent incorporation has been shown to lead to a 2.5 V reduction in operating voltage and a 2.37-fold increase in current efficiency compared to devices without it [1].

Building Block for Low-Melting Bent-Core Liquid Crystals

For the synthesis of bent-core liquid crystals, the 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole core is the preferred choice for achieving lower melting points. Derivatives based on this 1,3,4-oxadiazole scaffold have melting points below 100°C, a key advantage over the ~120°C melting points of 1,2,4-oxadiazole-based analogs, thereby facilitating easier processing [2].

Reference Compound for GSK-3β Inhibitor Development

Medicinal chemistry programs targeting GSK-3β for antidepressant or related therapies should use this compound as a reference standard. It exhibits the highest in silico binding affinity among a series of 1,3,4-oxadiazole derivatives (docking score of -7.800 kcal/mol), providing a validated starting point for structure-activity relationship (SAR) studies [3].

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